molecular formula C15H23NO2 B2580946 N-(2-hydroxy-2-phenylpropyl)-3,3-dimethylbutanamide CAS No. 1351621-77-6

N-(2-hydroxy-2-phenylpropyl)-3,3-dimethylbutanamide

Cat. No. B2580946
CAS RN: 1351621-77-6
M. Wt: 249.354
InChI Key: ADUXJRVKKJUCRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (containing the 2-hydroxy-2-phenylpropyl part) with a suitable acid (containing the 3,3-dimethylbutanamide part). This would form an amide bond, with the elimination of a water molecule .


Molecular Structure Analysis

The molecular structure would likely be characterized by the presence of the phenyl ring, the amide group, and the hydroxyl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Amides can participate in a variety of chemical reactions. For example, they can be hydrolyzed (broken down by reaction with water) to form a carboxylic acid and an amine. The presence of the phenyl and hydroxyl groups may also influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide group might make the compound somewhat soluble in water, while the nonpolar phenyl group might make it soluble in nonpolar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Without specific information about this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Without specific information about this compound, it’s difficult to predict its safety and hazards .

Future Directions

The future directions for the study of this compound would likely depend on its properties and potential applications. For example, if it has interesting biological activity, it might be studied as a potential drug .

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-14(2,3)10-13(17)16-11-15(4,18)12-8-6-5-7-9-12/h5-9,18H,10-11H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUXJRVKKJUCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-phenylpropyl)-3,3-dimethylbutanamide

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